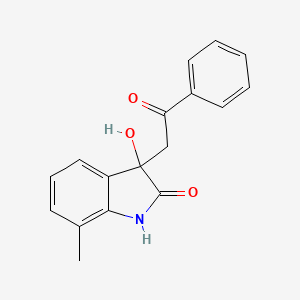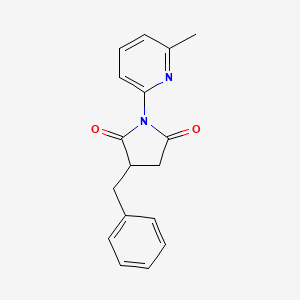
N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
説明
N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C23H14FN3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide is 399.10191948 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for Peripheral Benzodiazepine Receptors Imaging
Quinoline-2-carboxamide derivatives, including those with fluorophenyl groups, have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their utility in PBR imaging and potentially providing insights into the role of PBR in various diseases (Matarrese et al., 2001).
Anticancer and Apoptotic Activities
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity and induced apoptotic DNA fragmentation in carcinoma cell lines. These compounds were synthesized using microwave irradiation, showcasing an efficient method with advantages in reaction time and yield. The study illustrates the potential of these compounds as novel anticancer agents (Bhatt et al., 2015).
Novel Antibacterial Agents
Research into fluoroquinolones has yielded compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlight the critical role of fluorophenyl groups and other substituents in enhancing antibacterial efficacy, indicating these compounds as promising leads for developing new antibacterial drugs (Kuramoto et al., 2003).
Enhancement of Photovoltaic Performance
The introduction of fluorophenyl side-chains into quinoxaline units has been investigated for its effect on the photovoltaic performances of polymers. This study demonstrates that such modification can significantly improve the power conversion efficiency of polymer solar cells, offering a strategy for developing high-performance photovoltaic materials (Fan et al., 2016).
Optical Properties and Fluorescent Probes Development
Indolizino[3,2-c]quinolines, synthesized through the oxidative Pictet-Spengler cyclization strategy, exhibit unique optical properties. Their potential as fluorescent probes for biomedical applications is highlighted, suggesting the relevance of structural modifications, such as the introduction of fluorophenyl groups, in tuning the photophysical characteristics of these compounds (Park et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWMAYFOGKRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(butan-2-yl)phenoxy]-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4006630.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 2-methoxybenzoate](/img/structure/B4006637.png)
![[5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B4006647.png)
![5-chloro-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4006656.png)
![Dimethyl 2-[(4-chloroanilino)-phenylmethyl]propanedioate](/img/structure/B4006661.png)


![({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methyl)[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4006674.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4006681.png)
![Methyl 2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetate](/img/structure/B4006687.png)
![ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4006693.png)

![5-(2,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4006705.png)
![N-(4-butoxyphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4006720.png)
